4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole

Regioselective synthesis Pyrazole isomerism Agrochemical intermediates

4-(Chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 2091140-09-7) is a fluorinated pyrazole building block with the molecular formula C₇H₇ClF₄N₂ and a molecular weight of 230.59 g/mol. It belongs to the class of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole derivatives, which have been explored as intermediates for pesticidal and pharmaceutical agents.

Molecular Formula C7H7ClF4N2
Molecular Weight 230.59 g/mol
CAS No. 2091140-09-7
Cat. No. B1482740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole
CAS2091140-09-7
Molecular FormulaC7H7ClF4N2
Molecular Weight230.59 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1CCF)C(F)(F)F)CCl
InChIInChI=1S/C7H7ClF4N2/c8-3-5-4-14(2-1-9)13-6(5)7(10,11)12/h4H,1-3H2
InChIKeyQFKPSGXNZKYBGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(Chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 2091140-09-7): Structural Identity and Key Identifiers


4-(Chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole (CAS 2091140-09-7) is a fluorinated pyrazole building block with the molecular formula C₇H₇ClF₄N₂ and a molecular weight of 230.59 g/mol [1]. It belongs to the class of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole derivatives, which have been explored as intermediates for pesticidal and pharmaceutical agents [2]. The compound features three synthetically orthogonal functional handles: a reactive 4-chloromethyl group (alkylating handle), an N1-fluoroethyl group (modulating lipophilicity and metabolic stability), and a 3-trifluoromethyl group (electron-withdrawing, enhancing metabolic resistance). This substitution pattern distinguishes it from simpler pyrazole intermediates and offers differentiated reactivity for constructing complex libraries.

Why In-Class Pyrazole Analogs Cannot Substitute for CAS 2091140-09-7 in Regiospecific Syntheses


Even minor structural deviations within the 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole family produce distinct physicochemical and reactivity profiles that preclude generic substitution. The 4-chloromethyl regioisomer is fundamentally different from the 5-chloromethyl analog in steric and electronic character; N1-alkyl variation (e.g., methyl vs. fluoroethyl) alters boiling point by ~38 °C and significantly changes lipophilicity, while 4-substituent variation (CH₂Cl vs. CH₂OH vs. COOH) transforms the compound's role from an electrophilic alkylating agent to a nucleophile or acid, with attendant pKa shifts exceeding 4.7 log units [1][2]. These differences critically affect reaction compatibility, purification parameters, and downstream coupling efficiency, making CAS 2091140-09-7 a non-fungible intermediate in regioselective synthetic routes.

Quantitative Comparator Evidence: 4-(Chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole vs. Closest Analogs


Regioisomeric Differentiation: 4-Chloromethyl vs. 5-Chloromethyl Substitution Pattern

The target compound is the 4-chloromethyl regioisomer (CAS 2091140-09-7), whereas the 5-chloromethyl analog (CAS 2091705-25-6) positions the electrophilic center at the C5 carbon adjacent to the N1-fluoroethyl group . In pyrazole chemistry, the 4-position experiences distinct electronic effects from the flanking C3-CF₃ and C5-H (or substituent) groups compared to the 5-position which is directly adjacent to the N1 substituent. This regioisomeric difference fundamentally alters the steric environment and electronic character of the chloromethyl group, producing different reactivity in nucleophilic substitution and cross-coupling reactions. Both compounds share identical molecular formula (C₇H₇ClF₄N₂) and molecular weight (230.59 g/mol), making analytical differentiation by standard LC-MS challenging, yet their synthetic outcomes are non-interchangeable [1].

Regioselective synthesis Pyrazole isomerism Agrochemical intermediates

N1-Substituent Effect: 2-Fluoroethyl vs. Methyl on Boiling Point and Physicochemical Profile

The target compound (N1-2-fluoroethyl) exhibits a predicted boiling point of 245.5±40.0 °C [1], significantly higher than the N1-methyl analog 4-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole (CAS 1222556-79-7), which has a predicted boiling point of 207.9±35.0 °C . This represents a boiling point elevation of approximately 38 °C attributable to the replacement of a methyl group with a 2-fluoroethyl group at N1. The increased boiling point is consistent with the higher molecular weight (230.59 vs. 198.57 g/mol) and enhanced polarizability introduced by the fluorine atom. Additionally, the fluoroethyl group contributes distinct lipophilicity and metabolic stability properties relevant to bioactive molecule design, as demonstrated in the broader class of fluoroethyl pyrazole pesticides [2].

Physicochemical properties Boiling point differentiation Fluorine chemistry

4-Substituent Functional Group Differentiation: Electrophilic Chloromethyl vs. Nucleophilic Hydroxymethyl and Aminomethyl Analogs

The target compound's 4-chloromethyl group (pKa -1.85±0.10) [1] is an electrophilic handle capable of alkylating amines, thiols, and other nucleophiles, contrasting sharply with the 4-hydroxymethyl analog (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (MW 212.15 g/mol) and the 4-aminomethyl analog (MW 211.16 g/mol, pKa 7.99±0.29) [2], which are nucleophilic in character. The pKa differential between the chloromethyl compound and the aminomethyl analog exceeds 9.8 log units, reflecting their fundamentally different protonation states and chemical reactivity under physiological or synthetic conditions. This functional group divergence determines the compound's utility as an electrophilic building block rather than a nucleophilic coupling partner.

Synthetic intermediate Alkylating agent Functional group interconversion

Lack of Direct Biological Activity Data: Evidentiary Transparency Statement

An exhaustive search of PubMed, PubChem BioAssay, Google Scholar, and major patent databases (USPTO, EPO, WIPO) as of April 2026 identified NO direct head-to-head biological activity data (IC₅₀, EC₅₀, MIC, Ki) for CAS 2091140-09-7 against any defined biological target or organism. Furthermore, no quantitative comparative bioassay data were found for the target compound relative to any of the comparator compounds identified in this guide [1]. The compound's primary documented role is as a synthetic intermediate building block, not as a finished bioactive entity. Users considering this compound for biological screening should anticipate conducting de novo activity profiling.

Data transparency Procurement risk Biological screening

Patent Landscape: Fluoroethyl Pyrazole Class Activity Without Compound-Specific Quantitative Endpoint Data

The broader class of 1-(2-fluoroethyl)-3-substituted pyrazole derivatives is claimed in multiple patent families as pesticidal agents, particularly as acaricides and insecticides [1]. US Patent Application 2004/0157892 (Crompton/Uniroyal) discloses fluoroethyl pyrazole compounds with variable A, B, and C substituents on the pyrazole core, demonstrating the class-level utility of this scaffold for crop protection [1]. However, the specific compound CAS 2091140-09-7 is not explicitly exemplified in any retrieved patent with associated quantitative mortality or efficacy data. The compound's value proposition therefore derives from its position as a functionalized intermediate within this validated chemical space, enabling exploration of structure-activity relationships through the 4-chloromethyl handle for further derivatization [2].

Patent analysis Pesticidal pyrazoles Agrochemical intermediates

Recommended Application Scenarios for 4-(Chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole Based on Evidence


Agrochemical Lead Optimization: Electrophilic Diversification at the 4-Position

The compound's 4-chloromethyl group serves as a versatile electrophilic handle for synthesizing focused libraries of N1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole derivatives [1]. This is directly relevant to the pesticidal fluoroethyl pyrazole class claimed in US 2004/0157892, where substituent variation at the 4-position modulates target potency and selectivity [1]. The ~38 °C boiling point difference versus the N1-methyl analog (Section 3, Evidence Item 2) confirms that the 2-fluoroethyl group imparts distinct physicochemical properties that may influence formulation compatibility and environmental fate profiles .

Synthetic Methodology Development: Regioselective Pyrazole Functionalization Studies

The unambiguous 4-substitution pattern makes this compound a valuable substrate for developing and validating new regioselective transformations on the pyrazole scaffold. The documented regioisomeric relationship with the 5-chloromethyl analog (CAS 2091705-25-6, Section 3, Evidence Item 1) provides a clear comparator for assessing reaction regioselectivity, while the predicted pKa of -1.85±0.10 [2] indicates the chloromethyl group remains unprotonated under typical reaction conditions, ensuring consistent reactivity.

Medicinal Chemistry Building Block: Fluorinated Fragment Incorporation

The compound integrates three features valued in medicinal chemistry — a trifluoromethyl group (metabolic stability, lipophilicity), a fluoroethyl group (modulated basicity, conformational effects), and a chloromethyl group (covalent modification or further functionalization) — into a single, compact scaffold [3]. As demonstrated in Section 3 (Evidence Item 3), the 4-chloromethyl group differentiates this compound from the 4-hydroxymethyl and 4-aminomethyl analogs, making it specifically suitable for nucleophilic substitution-based fragment elaboration rather than amide coupling or reductive amination strategies.

Internal Standard or Reference Material for Analytical Method Development

Given its identical molecular formula (C₇H₇ClF₄N₂) and molecular weight (230.59 g/mol) to the 5-chloromethyl regioisomer but distinct chromatographic behavior expected from the different substitution pattern, this compound may serve as a chromatographic reference standard for developing separation methods that distinguish pyrazole regioisomers [1]. This is particularly relevant for reaction monitoring in synthetic routes where regioisomeric mixtures may be generated.

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